molecular formula C19H24N6O4 B254008 Methyl 7-{4-[2-(diethylamino)-2-oxoethoxy]phenyl}-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate

Methyl 7-{4-[2-(diethylamino)-2-oxoethoxy]phenyl}-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B254008
M. Wt: 400.4 g/mol
InChI Key: GLVFESLSFSTAFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-{4-[2-(diethylamino)-2-oxoethoxy]phenyl}-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate, also known as MRS2500, is a potent and selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by extracellular nucleotides, such as ATP and ADP. The P2Y1 receptor is involved in a variety of physiological processes, including platelet aggregation, vasoconstriction, and neurotransmission. MRS2500 has been used extensively in scientific research to investigate the role of the P2Y1 receptor in these processes.

Mechanism of Action

Methyl 7-{4-[2-(diethylamino)-2-oxoethoxy]phenyl}-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate acts as a competitive antagonist at the P2Y1 receptor. When Methyl 7-{4-[2-(diethylamino)-2-oxoethoxy]phenyl}-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate binds to the receptor, it prevents the binding of extracellular nucleotides, such as ATP and ADP. This results in a decrease in intracellular calcium signaling and downstream physiological effects.
Biochemical and Physiological Effects:
Methyl 7-{4-[2-(diethylamino)-2-oxoethoxy]phenyl}-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate has been shown to have a variety of biochemical and physiological effects. In platelets, Methyl 7-{4-[2-(diethylamino)-2-oxoethoxy]phenyl}-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate inhibits ADP-induced aggregation and thrombus formation. In the vasculature, Methyl 7-{4-[2-(diethylamino)-2-oxoethoxy]phenyl}-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate inhibits vasoconstriction and regulates blood pressure. In the brain, Methyl 7-{4-[2-(diethylamino)-2-oxoethoxy]phenyl}-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate has been shown to modulate synaptic plasticity and cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 7-{4-[2-(diethylamino)-2-oxoethoxy]phenyl}-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate in lab experiments is its high selectivity for the P2Y1 receptor. This allows researchers to specifically investigate the role of this receptor in various physiological processes. However, one limitation of using Methyl 7-{4-[2-(diethylamino)-2-oxoethoxy]phenyl}-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate is its relatively low potency compared to other P2Y1 receptor antagonists. This may require the use of higher concentrations of Methyl 7-{4-[2-(diethylamino)-2-oxoethoxy]phenyl}-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate in some experiments.

Future Directions

There are several future directions for research involving Methyl 7-{4-[2-(diethylamino)-2-oxoethoxy]phenyl}-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate. One area of interest is the role of the P2Y1 receptor in cancer progression and metastasis. Another area of interest is the development of more potent and selective P2Y1 receptor antagonists for use in both preclinical and clinical studies. Additionally, the use of Methyl 7-{4-[2-(diethylamino)-2-oxoethoxy]phenyl}-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate in combination with other drugs or therapies may provide new insights into the role of the P2Y1 receptor in various disease states.

Synthesis Methods

Methyl 7-{4-[2-(diethylamino)-2-oxoethoxy]phenyl}-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate can be synthesized using a variety of methods. One common method involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 4-(2-aminoethyl)phenol to form a quinone imine intermediate. This intermediate is then reacted with diethyl oxalate to form the desired product, Methyl 7-{4-[2-(diethylamino)-2-oxoethoxy]phenyl}-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

Methyl 7-{4-[2-(diethylamino)-2-oxoethoxy]phenyl}-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate has been used extensively in scientific research to investigate the role of the P2Y1 receptor in various physiological processes. For example, Methyl 7-{4-[2-(diethylamino)-2-oxoethoxy]phenyl}-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate has been used to study platelet aggregation and thrombus formation, as well as the regulation of blood pressure and vascular tone. Methyl 7-{4-[2-(diethylamino)-2-oxoethoxy]phenyl}-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate has also been used to investigate the role of the P2Y1 receptor in neurotransmission and synaptic plasticity in the brain.

properties

Product Name

Methyl 7-{4-[2-(diethylamino)-2-oxoethoxy]phenyl}-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate

Molecular Formula

C19H24N6O4

Molecular Weight

400.4 g/mol

IUPAC Name

methyl 7-[4-[2-(diethylamino)-2-oxoethoxy]phenyl]-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H24N6O4/c1-5-24(6-2)15(26)11-29-14-9-7-13(8-10-14)17-16(18(27)28-4)12(3)20-19-21-22-23-25(17)19/h7-10,17H,5-6,11H2,1-4H3,(H,20,21,23)

InChI Key

GLVFESLSFSTAFG-UHFFFAOYSA-N

Isomeric SMILES

CCN(CC)C(=O)COC1=CC=C(C=C1)C2C(=C(N=C3N2NN=N3)C)C(=O)OC

SMILES

CCN(CC)C(=O)COC1=CC=C(C=C1)C2C(=C(N=C3N2NN=N3)C)C(=O)OC

Canonical SMILES

CCN(CC)C(=O)COC1=CC=C(C=C1)C2C(=C(NC3=NN=NN23)C)C(=O)OC

Origin of Product

United States

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